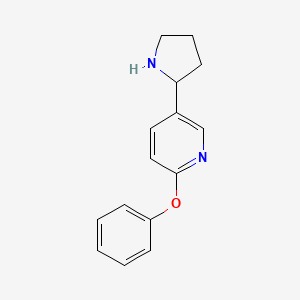
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol: is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with trifluoromethylating agents under controlled conditions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde or other suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrimidine derivatives .
科学研究应用
Chemistry
In chemistry, (2-(Trifluoromethyl)pyrimidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .
作用机制
The mechanism of action of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
相似化合物的比较
Similar Compounds
- (2-(Trifluoromethyl)pyridin-4-yl)methanol
- (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
- (2-Methylpyridin-4-yl)methanol
Uniqueness
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C6H5F3N2O |
|---|---|
分子量 |
178.11 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-2,12H,3H2 |
InChI 键 |
GTDKCAQNXGZQHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




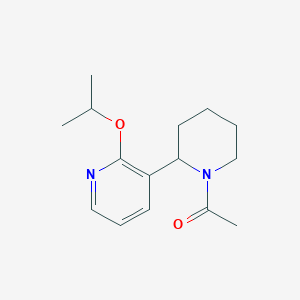

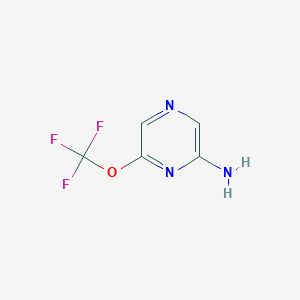
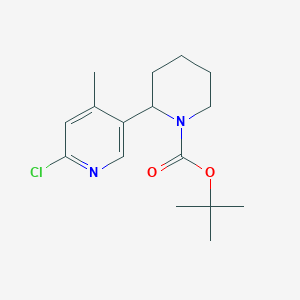
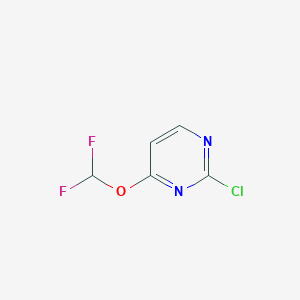



![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)
